(3-(Difluoromethyl)cyclobutyl)methanamine
Description
Significance of Cyclobutane (B1203170) Ring Systems in Contemporary Organic Chemistry
The cyclobutane ring, once considered a chemical curiosity due to its significant ring strain, is now increasingly recognized as a valuable structural motif in modern organic and medicinal chemistry. nih.govexlibrisgroup.com Its growing use is attributed to a unique combination of properties that medicinal chemists can leverage to fine-tune the characteristics of drug candidates. nih.gov
Key attributes of the cyclobutane ring include its distinctly puckered three-dimensional structure, which provides a level of conformational restriction that is highly sought after in drug design. ru.nllifechemicals.com This rigidity can help to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target. Furthermore, the cyclobutane scaffold is considered a "three-dimensional" fragment, and increasing the three-dimensionality of drug candidates is a widely pursued strategy to improve their clinical success rates. nih.govacs.org
Compared to more common ring systems like cyclopentane (B165970) and cyclohexane, the cyclobutane ring offers favorable physicochemical properties and metabolic stability. nih.gov It can act as a bioisostere—a substituent that retains similar biological activity—for other chemical groups, such as gem-dimethyl groups or even phenyl rings, while improving properties like solubility. nih.govthieme-connect.com The inclusion of cyclobutane rings has been successfully employed to enhance metabolic stability, reduce planarity, and optimally orient key pharmacophoric groups. nih.govexlibrisgroup.com Despite these advantages, the cyclobutane motif remains relatively underutilized in marketed drugs, a fact often attributed to a historical lack of accessible synthetic methods and a perception of instability. nih.gov However, with improved synthetic accessibility, its incorporation into small-molecule drug candidates is on the rise. exlibrisgroup.com
Overview of (3-(Difluoromethyl)cyclobutyl)methanamine within Cyclobutane Chemistry
This compound is a specific example of a functionalized cyclobutane derivative. Its structure combines three key chemical features: the cyclobutane core, a difluoromethyl group (-CHF2), and a methanamine group (-CH2NH2). The strategic combination of these components makes it a building block of interest for chemical research.
The introduction of fluorine atoms, and specifically the difluoromethyl group, into organic molecules is a well-established strategy in medicinal chemistry. The -CHF2 group can act as a bioisostere for a hydroxyl group or a thiol, and it can significantly modulate a molecule's properties, including its acidity, lipophilicity, and metabolic stability. The functionalization of cyclobutanes with difluoromethyl groups is an area of growing interest for creating novel bioisosteres for drug discovery. rsc.org
The methanamine group provides a reactive handle—a primary amine—that allows for the straightforward incorporation of this scaffold into larger, more complex molecules through reactions such as amidation or reductive amination. This makes compounds like this compound valuable starting materials for the synthesis of new chemical entities. While detailed research on this specific compound is not extensively available in peer-reviewed literature, its commercial availability suggests its use as a building block in discovery chemistry programs. bldpharm.com
Table 1: Physicochemical Properties of Selected Cyclobutane Derivatives
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| Cyclobutane | 287-23-0 | C4H8 | 56.11 |
| This compound hydrochloride | 2241128-85-6 | C6H12ClF2N | 171.61 |
| C-(3,3-Difluoro-cyclobutyl)-methylamine | 1159882-59-3 | C5H9F2N | 121.13 |
Research Objectives for the Compound Class
The primary research objective for compounds like this compound is to serve as a versatile building block for the creation of novel molecules with potential therapeutic applications. The rationale for using this specific scaffold is rooted in several key goals of modern drug discovery.
One major objective is the exploration of new chemical space. rsc.org By combining the conformational constraint of the cyclobutane ring with the electronic modulation of the difluoromethyl group, chemists can generate molecules with unique three-dimensional shapes and properties. This allows for the design of compounds that can interact with biological targets in novel ways, potentially leading to new mechanisms of action or improved selectivity.
Another key objective is the enhancement of pharmacokinetic and pharmacodynamic properties. The difluoromethylcyclobutane motif is investigated as a bioisosteric replacement for other chemical groups that may be prone to metabolic breakdown. acs.orgrsc.org The goal is to create analogues of existing active compounds that exhibit greater metabolic stability, leading to improved drug exposure and potentially a longer duration of action. The introduction of the fluorinated scaffold can also be used to fine-tune a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Ultimately, the research aims to utilize these building blocks to synthesize new drug candidates for a wide range of diseases. The presence of the primary amine allows for its integration into diverse molecular architectures, enabling the rapid generation of libraries of related compounds for biological screening.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
[3-(difluoromethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C6H11F2N/c7-6(8)5-1-4(2-5)3-9/h4-6H,1-3,9H2 |
InChI Key |
RZHZAPLOLJJFFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(F)F)CN |
Origin of Product |
United States |
Chemical Derivatization and Scaffold Diversification of 3 Difluoromethyl Cyclobutyl Methanamine Analogues
Functional Group Interconversions on the Cyclobutyl Ring System
Functional group interconversion (FGI) is a powerful strategy for modifying a molecule's properties without altering the core carbon skeleton. For analogues of (3-(difluoromethyl)cyclobutyl)methanamine, the primary amino group and the difluoromethyl group are the main handles for such transformations.
The primary amine of this compound can be readily converted into a wide array of other functional groups. Standard organic transformations can be employed to access amides, sulfonamides, ureas, and carbamates, each introducing different electronic and steric properties. For instance, acylation with various acyl chlorides or anhydrides can yield a library of amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides, which are common motifs in bioactive molecules.
Another key functional group, though less reactive, is the difluoromethyl (CHF2) group. While direct interconversion of the CHF2 group is challenging, modifications to the cyclobutane (B1203170) ring can be achieved through precursors. For example, a ketone precursor at the 3-position of the cyclobutane ring can be envisioned. This ketone could be subjected to various nucleophilic additions or reductions to introduce alternative functionalities. Subsequent conversion to the difluoromethyl group could then be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
Hypothetical functional group interconversions starting from a precursor ketone are outlined in the table below.
| Starting Material Precursor | Reagents and Conditions | Product Functional Group |
| 3-oxocyclobutane-1-carbonitrile | 1. Nucleophilic addition (e.g., Grignard reagent) 2. Reduction (e.g., NaBH4) | Tertiary or Secondary Alcohol |
| 3-oxocyclobutane-1-carbonitrile | Reductive amination (e.g., NaBH(OAc)3, Amine) | Secondary or Tertiary Amine |
| 3-oxocyclobutane-1-carbonitrile | Wittig reaction (e.g., Ph3P=CH2) | Exocyclic double bond |
These transformations would yield a variety of substituted cyclobutane cores that could then be further elaborated to include the difluoromethyl and aminomethyl functionalities.
Exploration of Substitution Patterns on the Difluoromethylcyclobutyl Core
The exploration of different substitution patterns on the difluoromethylcyclobutyl core is crucial for understanding the spatial requirements of target binding pockets. The substitution can be introduced at the remaining positions on the cyclobutane ring, namely positions 2 and 4.
The synthesis of substituted cyclobutane derivatives often involves [2+2] cycloaddition reactions or the ring expansion of cyclopropanes. For the difluoromethylcyclobutyl core, a retrosynthetic approach might start from a difluorinated building block that is then used in a cycloaddition.
The introduction of substituents can significantly impact the puckering of the cyclobutane ring, leading to different spatial arrangements of the key functional groups. The cis/trans stereochemistry of the substituents relative to the difluoromethyl and aminomethyl groups will be a critical determinant of biological activity. For example, a synthetic route starting from a substituted alkene in a [2+2] cycloaddition with a ketene (B1206846) equivalent could generate diastereomeric cyclobutanones, which could then be separated and individually converted to the desired amines.
The following table illustrates potential substitution patterns and their hypothetical precursors.
| Substitution Pattern | Potential Precursor for [2+2] Cycloaddition |
| 2-alkyl-3-(difluoromethyl)cyclobutyl)methanamine | Substituted alkene and a ketene equivalent |
| 4-aryl-3-(difluoromethyl)cyclobutyl)methanamine | Aryl-substituted alkene and a ketene equivalent |
| 2,4-dialkyl-3-(difluoromethyl)cyclobutyl)methanamine | Disubstituted alkene and a ketene equivalent |
Synthetic Approaches to Spirocyclic Cyclobutane-Containing Diamines
Spirocyclic scaffolds are highly sought after in drug discovery due to their rigid, three-dimensional nature which can lead to improved selectivity and metabolic stability. researchgate.net The synthesis of spirocyclic diamines incorporating the difluoromethylcyclobutane motif represents an attractive strategy for scaffold diversification.
A common approach to spirocyclic systems containing a cyclobutane ring is through the double alkylation of a suitable nucleophile with a 1,3-dihaloalkane or by the condensation of a cyclic ketone with a diamine. acs.orgnih.gov Starting from a hypothetical 3-(difluoromethyl)cyclobutanone, condensation with a 1,2- or 1,3-diamine could lead to the formation of a spirocyclic aminal, which could then be reduced to the corresponding diamine. acs.org
Alternatively, a double Michael addition of a primary amine to a suitably activated cyclobutylidene derivative could construct the spirocyclic core. The synthesis of 6-amino-3-azaspiro[3.3]heptane and 3,6-diaminospiro[3.3]heptane has been reported, providing a blueprint for accessing such structures. nih.govacs.org
A proposed synthetic route to a spirocyclic diamine analogue is shown below:
| Reaction Step | Description |
| Step 1: Synthesis of 3-(difluoromethyl)cyclobutanone | Starting from a commercially available cyclobutane derivative, introduction of the difluoromethyl group and oxidation to the ketone. |
| Step 2: Condensation | Reaction of 3-(difluoromethyl)cyclobutanone with a suitable diamine (e.g., ethylenediamine) to form a spirocyclic aminal. acs.org |
| Step 3: Reduction | Reduction of the aminal functionality to yield the spirocyclic diamine. |
Development of Cyclobutane-Based Compound Libraries for Chemical Space Exploration
The systematic exploration of chemical space around the this compound scaffold necessitates the creation of compound libraries. nih.gov Fragment-based drug discovery (FBDD) and diversity-oriented synthesis are powerful approaches for generating such libraries. nih.govnih.gov The cyclobutane moiety is recognized as an attractive, underrepresented three-dimensional scaffold in drug discovery. nih.govnih.gov
The design of such a library would involve computational methods to ensure diversity in terms of shape, polarity, and pharmacophoric features. Key properties for consideration in library design are summarized in the table below.
| Design Parameter | Description |
| Scaffold Diversity | Introduction of various substituents on the cyclobutane ring. |
| Functional Group Diversity | Conversion of the primary amine to a wide range of functionalities. |
| Stereochemical Diversity | Synthesis and separation of cis and trans diastereomers. |
| Physicochemical Properties | Modulation of properties such as lipophilicity (logP), polar surface area (PSA), and molecular weight. |
By systematically synthesizing and screening such a library, a comprehensive understanding of the SAR for this novel scaffold can be achieved, paving the way for the development of new therapeutic agents.
Advanced Analytical Techniques for Structural Characterization and Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of (3-(Difluoromethyl)cyclobutyl)methanamine in solution. A combination of 1H, 13C, and 19F NMR experiments provides a detailed map of the molecule's atomic framework and the electronic environment of each nucleus.
Recent research has provided detailed NMR data for 1-(difluoromethyl)cyclobutanamine, which corresponds to the target compound. researchgate.net The 1H NMR spectrum reveals characteristic signals for the protons on the cyclobutane (B1203170) ring and the aminomethyl group. The proton of the difluoromethyl group (CHF2) presents as a triplet due to coupling with the two fluorine atoms. researchgate.net The 13C NMR spectrum is equally informative, with the carbon of the difluoromethyl group showing a characteristic triplet pattern due to one-bond carbon-fluorine coupling (¹JCF). researchgate.net The signals for the cyclobutane carbons are also well-resolved, and their chemical shifts provide insight into the electronic effects of the substituents. researchgate.net
Furthermore, 19F NMR spectroscopy is crucial for confirming the presence and environment of the fluorine atoms. For 1-(difluoromethyl)cyclobutanamine, the 19F NMR spectrum shows a doublet, resulting from the coupling with the single proton of the difluoromethyl group (¹JHF). researchgate.net The chemical shift in the 19F spectrum is indicative of the difluoromethyl group's electronic environment. researchgate.net
Detailed NMR data from a recent study on the synthesis and characterization of α-(difluoromethyl)-substituted cyclobutane building blocks are presented below. researchgate.netnbuv.gov.ua
Table 1: 1H NMR Spectral Data for 1-(Difluoromethyl)cyclobutanamine Hydrochloride nbuv.gov.ua
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|---|
| 1.78–1.94 | 2H | m | Cyclobutane-H | |
| 1.94–2.09 | 2H | m | Cyclobutane-H | |
| 2.27–2.36 | 2H | m | Cyclobutane-H | |
| 6.11 | 1H | t | 56.5 | CHF₂ |
| 8.81 | 3H | s | NH₃⁺ |
Solvent: DMSO-d6
Table 2: 13C NMR Spectral Data for 1-(Difluoromethyl)cyclobutanamine Hydrochloride nbuv.gov.ua | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 15.2 | | | Cyclobutane-CH₂ | | 23.4 | t | 4.5 | Cyclobutane-CH₂ | | 49.3 | t | 23.4 | C-CHF₂ | | 115.0 | t | 242 | CHF₂ | Solvent: CDCl₃ (for the free base)
Table 3: 19F NMR Spectral Data for 1-(Difluoromethyl)cyclobutanamine Hydrochloride nbuv.gov.ua
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|
| -126.9 |
Solvent: DMSO-d6
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assigning the specific protons and carbons of the cyclobutane ring and confirming the connectivity between the aminomethyl group, the cyclobutane ring, and the difluoromethyl group. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the stereochemical arrangement and preferred conformations by identifying protons that are close in space.
X-ray Diffraction Analysis for Solid-State Molecular Structure and Conformational Preferences
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the solid state. wikipedia.org For this compound, obtaining a suitable single crystal is the first and often most challenging step. wikipedia.org
Once a suitable crystal is obtained and subjected to an X-ray beam, the resulting diffraction pattern can be used to construct a three-dimensional electron density map of the molecule. youtube.com From this map, the positions of the individual atoms can be determined, revealing the puckering of the cyclobutane ring and the relative orientation of the aminomethyl and difluoromethyl substituents. youtube.com
Vibrational Spectroscopy (e.g., FTIR) in Structural Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds. instanano.com
For this compound, the FTIR spectrum would be expected to show a number of characteristic absorption bands that confirm its structure. The key expected vibrational frequencies include:
N-H stretching: The primary amine (–NH₂) group will typically exhibit two stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H stretching: Aliphatic C-H stretching vibrations from the cyclobutane ring and the methylene (B1212753) bridge will appear in the 2850-3000 cm⁻¹ region.
N-H bending: The scissoring vibration of the primary amine group is expected to be observed in the range of 1590-1650 cm⁻¹.
C-F stretching: The strong C-F stretching vibrations of the difluoromethyl group are a key diagnostic feature and are expected to appear in the 1000-1100 cm⁻¹ region. The presence of two fluorine atoms will likely result in strong, distinct absorption bands.
C-N stretching: The C-N stretching vibration is typically found in the 1020-1250 cm⁻¹ range.
While a specific FTIR spectrum for this compound is not published, the analysis of related heterocyclic amines and fluorinated compounds confirms the expected regions for these functional groups. rsc.orgnih.gov FTIR serves as a valuable complementary technique to NMR for a quick and effective confirmation of the presence of key functional groups in the synthesized molecule.
Computational Chemistry and Theoretical Investigations of 3 Difluoromethyl Cyclobutyl Methanamine Reactivity and Conformation
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the detailed characterization of reaction pathways, including the identification of transition states and intermediates. wikipedia.orgnih.govserious-science.orgucla.edu For (3-(Difluoromethyl)cyclobutyl)methanamine, these methods can elucidate the mechanisms of reactions involving the amine functionality or other parts of the molecule.
Transition state theory is a cornerstone of these investigations. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. Computational software can locate these first-order saddle points on the potential energy surface, providing crucial information about the geometry and electronic structure of the species at the peak of the reaction barrier.
Table 1: Hypothetical Energetic Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |
|---|---|---|
| Reactants | 0.0 | N/A |
| Transition State | +25.3 | C-N bond length: 2.1 Å |
| Products | -15.8 | N/A |
This table presents a hypothetical energetic profile for a reaction involving this compound, illustrating the relative energies of the reactants, a transition state, and the products. The data is representative of typical values obtained from quantum chemical calculations.
Many reactions can proceed through multiple pathways, leading to different constitutional isomers (regioisomers) or stereoisomers. Computational chemistry provides a quantitative framework for understanding and predicting the selectivity of such reactions. pitt.edunih.govresearchgate.net By comparing the activation energies of the different pathways, the kinetically favored product can be identified.
For this compound, the puckered nature of the cyclobutane (B1203170) ring and the presence of two substituents give rise to the possibility of cis and trans isomers. nih.gov The regioselectivity of reactions, for example, at the cyclobutane ring, can be assessed by analyzing the charge distribution and frontier molecular orbitals (HOMO and LUMO) of the molecule. researchgate.net Electronic effects, such as the electron-withdrawing nature of the difluoromethyl group, and steric hindrance from the bulky substituents play a crucial role in directing the course of a reaction. nih.gov Computational studies on related substituted cyclobutanes have demonstrated that the interplay of these factors can be accurately modeled to predict reaction outcomes. nih.govacs.org
Density Functional Theory (DFT) Studies of Conformational Landscapes and Isomer Stability
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.comdergipark.org.trnih.govacs.org It is particularly well-suited for exploring the conformational landscape of flexible molecules like this compound.
The cyclobutane ring is not planar and exists in a puckered conformation. The substituents can adopt either axial or equatorial positions, leading to different stereoisomers with varying stabilities. DFT calculations can be used to determine the relative energies of these conformers and the energy barriers for interconversion between them. For 1,3-disubstituted cyclobutanes, the cis and trans isomers can have significantly different energies depending on the nature of the substituents. nih.govresearchgate.net Theoretical calculations on related systems have shown that DFT methods can reliably predict the most stable conformations. nih.gov
Table 2: Calculated Relative Stabilities of this compound Isomers
| Isomer | Relative Energy (kcal/mol) | Ring Puckering Angle (°) |
|---|---|---|
| cis (diequatorial) | 0.0 | 25.8 |
| trans (axial-equatorial) | +1.2 | 28.1 |
This table displays hypothetical relative energies and ring puckering angles for the cis and trans isomers of this compound as would be determined by DFT calculations. The values are illustrative of the expected energetic preference for the diequatorial conformer.
Molecular Dynamics Simulations for Dynamic Structural Properties
For this compound, MD simulations can be used to explore its conformational space in a more comprehensive manner than static calculations alone. These simulations can reveal the preferred conformations in different environments, such as in solution, and can also be used to calculate thermodynamic properties like free energies. The dynamic nature of the cyclobutane ring-puckering and the rotation of the substituent groups can be visualized and analyzed, providing a deeper understanding of the molecule's structural dynamics.
Advanced Conformational Analysis Methodologies
To gain a more nuanced understanding of the three-dimensional structure of substituted cycloalkanes, advanced conformational analysis techniques have been developed.
A powerful tool for visualizing and analyzing the conformational space of disubstituted scaffolds is the Exit Vector Plot (EVP) method. rsc.orgresearchgate.net This approach simplifies the complex geometry of a molecule by representing the substituents as "exit vectors" originating from the core scaffold. The relative orientation of these vectors is then described by a set of geometric parameters.
Pseudorotational Analysis of Four-Membered Rings
The conformational landscape of four-membered rings, such as the cyclobutane moiety in this compound, is characterized by a phenomenon known as pseudorotation. Unlike the more rigid planar conformation, which is destabilized by significant angle and torsional strain, the cyclobutane ring "puckers" into a non-planar conformation to alleviate these strains. This puckering is not static; the ring undergoes a continuous motion where the "fold" or "pucker" appears to rotate around the ring, a process described by the pseudorotational coordinate.
Theoretical and computational chemistry provides powerful tools to investigate the energetics and geometry of this dynamic process. For substituted cyclobutanes, the position and nature of the substituents have a profound impact on the potential energy surface of the pseudorotational pathway. In the case of this compound, the presence of both a difluoromethyl (CHF2) group and a methanamine (CH2NH2) group introduces a complex interplay of steric and electronic effects that dictate the preferred conformations of the ring.
The introduction of fluorine atoms into aliphatic rings is known to have a significant influence on their conformational behavior. nih.gov This is attributed to a combination of factors including dipole-dipole interactions, charge-dipole interactions, and hyperconjugation. nih.gov Density functional theory (DFT) is a common computational method employed to study the geometric and electronic structures of such four-membered ring compounds. nih.gov
A pseudorotational analysis of this compound would typically involve mapping the potential energy surface as a function of the puckering amplitude (q) and the pseudorotational angle (φ). The puckering amplitude describes the extent of deviation from planarity, while the pseudorotational angle defines the position of the pucker in the ring. For a monosubstituted cyclobutane, the two primary puckered conformations are the axial and equatorial forms. For a 1,3-disubstituted cyclobutane like the molecule , cis and trans diastereomers exist, each with its own set of possible conformations.
The relative energies of these conformations are influenced by the steric bulk and electronic properties of the substituents. The difluoromethyl group, with its electronegative fluorine atoms, can engage in notable dipole-dipole and hyperconjugative interactions with the cyclobutane ring framework. nih.gov These interactions can either stabilize or destabilize certain puckered conformations. Similarly, the methanamine group contributes its own steric and electronic profile.
Computational models would predict the energy barriers between different conformational states. These barriers provide insight into the flexibility of the ring system and the rates of interconversion between different puckered forms at various temperatures.
Below are hypothetical data tables illustrating the type of results that would be obtained from a detailed computational study on the cis and trans isomers of this compound.
Table 1: Calculated Relative Energies and Puckering Parameters for cis-(3-(Difluoromethyl)cyclobutyl)methanamine Conformers
| Conformer | Substituent Orientations (CHF2, CH2NH2) | Relative Energy (kcal/mol) | Puckering Amplitude (q, Å) | Pseudorotational Angle (φ, deg) |
| I | diequatorial | 0.00 | 0.35 | 45 |
| II | diaxial | 2.50 | 0.33 | 225 |
| Transition State | - | 5.80 | 0.00 | - |
Note: These values are hypothetical and for illustrative purposes.
Table 2: Calculated Relative Energies and Puckering Parameters for trans-(3-(Difluoromethyl)cyclobutyl)methanamine Conformers
| Conformer | Substituent Orientations (CHF2, CH2NH2) | Relative Energy (kcal/mol) | Puckering Amplitude (q, Å) | Pseudorotational Angle (φ, deg) |
| I | axial, equatorial | 0.00 | 0.34 | 135 |
| II | equatorial, axial | 0.15 | 0.34 | 315 |
| Transition State | - | 5.50 | 0.00 | - |
Note: These values are hypothetical and for illustrative purposes.
The data in these tables would be derived from geometry optimizations and frequency calculations at a selected level of theory (e.g., DFT with a suitable basis set). The conformer with the lowest relative energy represents the most stable state. The transition state energy indicates the barrier to ring planarization, which is a key step in the pseudorotational pathway. The puckering amplitude and pseudorotational angle precisely define the geometry of the four-membered ring in each conformational state. Such computational investigations are crucial for understanding the three-dimensional structure and dynamic behavior of complex molecules like this compound, which in turn influences their reactivity and biological activity. The functionalization of cyclobutanes, particularly with fluorine-containing groups, is a significant area of interest due to their potential applications in medicinal chemistry and drug design. rsc.org
Research Applications of 3 Difluoromethyl Cyclobutyl Methanamine As a Constrained Chemical Building Block
Strategic Utility in the Design of Novel Organic Molecules
The cyclobutane (B1203170) ring, in contrast to more common five- and six-membered rings, offers a distinct and somewhat underrepresented geometry for molecular design. nih.gov Its rigid, puckered nature provides a defined spatial arrangement for its substituents, which can be advantageous in optimizing interactions with biological targets. The introduction of a difluoromethyl (CHF2) group adds another layer of complexity and utility. The CHF2 group is a recognized bioisostere of a hydroxyl group or a thiol, and can act as a hydrogen bond donor, while also enhancing metabolic stability and modulating lipophilicity. princeton.edu
The combination of the constrained cyclobutane core and the electron-withdrawing difluoromethyl group in (3-(Difluoromethyl)cyclobutyl)methanamine creates a unique building block. Synthetic chemists can leverage the primary amine for a variety of coupling reactions, such as amide bond formation, reductive amination, and the synthesis of sulfonamides, thereby accessing a diverse range of novel molecular architectures. The defined stereochemistry of the 1,3-disubstituted cyclobutane allows for the controlled spatial projection of these newly introduced functionalities, which is a critical aspect of rational drug design.
Facilitation of Chemical Expansion and Fragment Growth in Medicinal Chemistry Research
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. frontiersin.org This method relies on screening libraries of small, low-complexity molecules ("fragments") to identify those that bind to a biological target. frontiersin.org Once a fragment hit is identified, a key step is "fragment growing" or "elaboration," where the initial fragment is extended to increase its affinity and selectivity. frontiersin.org
This compound, with a molecular weight that can be considered fragment-like, is an ideal starting point or elaboration tool in FBDD campaigns. The cyclobutane scaffold provides a three-dimensional (3D) framework that is often lacking in traditional, more planar fragment libraries. nih.govvu.nl The aminomethyl group serves as a convenient vector for growth, allowing chemists to systematically explore the chemical space around the initial binding site. nih.gov The difluoromethyl group can contribute to the initial binding affinity and introduce favorable pharmacokinetic properties from an early stage of the discovery process.
Table 1: Physicochemical Properties of Related Cyclobutane Fragments
| Compound | Molecular Weight ( g/mol ) | cLogP |
| Cyclobutylamine | 71.12 | 0.4 |
| (3-Fluorocyclobutyl)methanamine | 103.14 | 0.6 |
| This compound | 135.15 | ~0.8 (estimated) |
| [1-(Trifluoromethyl)cyclobutyl]methanamine | 153.15 | 1.2 |
Note: The cLogP for the title compound is an estimation based on related structures.
Introduction of Specific Reactive Sites for Further Synthetic Transformations
The primary amine of this compound is a versatile functional group that serves as a linchpin for a wide array of subsequent chemical modifications. This reactive site enables chemists to readily introduce a variety of pharmacophoric features and to construct more complex molecules.
Common transformations involving the aminomethyl group include:
Acylation: Reaction with carboxylic acids, acid chlorides, or activated esters to form amides. This is one of the most common bond-forming reactions in medicinal chemistry.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, another important functional group in drug molecules.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This allows for the introduction of diverse alkyl and aryl substituents.
Alkylation: Direct reaction with alkyl halides to yield secondary and tertiary amines.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These transformations provide access to a vast chemical space, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Exploration as Conformationally Restricted Isosteres in Chemical Design
Isosterism and bioisosterism are fundamental concepts in drug design, where a part of a molecule is replaced by a structurally similar group to modulate its properties. The difluoromethyl group is a well-established bioisostere for several functional groups, including the hydroxyl, thiol, and to some extent, the methyl group. princeton.edu Its ability to act as a lipophilic hydrogen bond donor is a particularly attractive feature.
The entire (3-(Difluoromethyl)cyclobutyl)methylamine moiety can be considered a conformationally restricted isostere for more flexible acyclic or larger cyclic diamines or amino alcohols. The rigid cyclobutane core locks the relative positions of the difluoromethyl and aminomethyl groups, reducing the entropic penalty upon binding to a target. This conformational constraint can lead to enhanced binding affinity and selectivity.
For instance, in a flexible molecule, multiple conformations may exist in solution, only one of which might be the active binding conformation. By using a rigid building block like this compound, the molecule is pre-organized into a conformation that may be more favorable for binding, leading to improved potency. The specific stereochemistry (cis or trans) of the substituents on the cyclobutane ring further refines the spatial arrangement and allows for a more precise mimicry of the desired bioactive conformation.
Table 2: Comparison of Isosteric Replacements
| Original Moiety | Potential Isosteric Replacement | Key Property Modulation |
| Serine side chain | This compound derivative | Increased metabolic stability, altered H-bonding |
| Flexible diamine linker | 1,3-disubstituted cyclobutane diamine | Reduced conformational flexibility, potential for enhanced selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
